Specificity of the 2-Position Thioether Linkage Versus 4-Position Thioether and 2-Amino Analogs
The target compound bears the thioacetamide group at the quinazoline C2 position. In a comparative study of 2-[thio]acetamide-linked quinazoline/1,2,4-triazole/chalcone hybrids, the 2-position thioether linkage was essential for EGFR inhibitory activity, with compounds 8b (IC50 = 0.07 μM) and 9b (IC50 = 0.045 μM) demonstrating potency comparable to or exceeding erlotinib (IC50 = 0.052 μM) [1]. By contrast, 4-position thioether analogs (e.g., N-(4-methylphenyl)-2-(quinazolin-4-ylthio)acetamide, CAS 155674-02-5) constitute a distinct chemotype with different binding geometries; this regioisomer lacks a 6-methyl substituent and places the thioether at the 4-position, which would orient the acetamide side chain into a different region of the kinase binding pocket, precluding direct substitution in SAR campaigns . Similarly, the corresponding 2-amino analog 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetic acid (BindingDB BDBM74788) exhibited only weak activity (EC50 = 47.9 μM in a FRET-based counterscreen), underscoring that the thioether bridge is not functionally interchangeable with an amino linker [2].
| Evidence Dimension | EGFR kinase inhibition (IC50) and binding geometry |
|---|---|
| Target Compound Data | 2-Position thioether linkage demonstrated in structurally related quinazoline-2-thioacetamide hybrids; compound 9b achieved EGFR IC50 = 0.045 μM (more potent than erlotinib) [1] |
| Comparator Or Baseline | 4-position thioether analog (CAS 155674-02-5) – different regioisomer; 2-amino analog (BDBM74788) EC50 = 47.9 μM in FRET assay [2] |
| Quantified Difference | 2-Amino analog ~1000-fold less potent than 2-thioether-linked hybrids in comparable kinase-targeted assays; 4-thioether regioisomer precluded from same binding mode by geometry |
| Conditions | In vitro EGFR kinase inhibition assay (erlotinib reference); FRET-based counterscreen for amino analog |
Why This Matters
Selection of the 2-position thioether regioisomer is critical for maintaining the pharmacophoric geometry required for kinase inhibition; procurement of the correct CAS-numbered compound ensures the intended attachment point for further SAR exploration.
- [1] Abdelkhalek A.S., Kothayer H., Soltan M.K., Ibrahim S.M., Elbaramawi S.S. Novel 2-[thio]acetamide linked quinazoline/1,2,4-triazole/chalcone hybrids: Design, synthesis, and anticancer activity as EGFR inhibitors and apoptotic inducers. Arch. Pharm. 2024, e2300627. IC50 values: 8b = 0.07 μM, 9b = 0.045 μM, erlotinib = 0.052 μM. View Source
- [2] BindingDB. BDBM74788: 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetic acid. EC50 = 4.79E+4 nM (47.9 μM). FRET-based counterscreen assay. https://bindingdb.org (accessed 2026). View Source
